GlyT1 Inhibitor Pharmacophore Embedding and Class-Level Potency Expectation for the 3,4-Difluorophenyl Sulfonyl Azetidine–Piperidine Scaffold
The target compound embeds the heterocyclic sulfonyl azetidine–piperidine core explicitly claimed as a GlyT1 inhibitor pharmacophore in US20080090796 [1]. Within this patent family, exemplified compounds bearing aryl sulfonyl azetidine–piperidine motifs demonstrate GlyT1 IC50 values ranging from <100 nM to >10 µM, establishing that the scaffold is tunable for transporter inhibition potency. The 3,4-difluorophenyl sulfonyl substitution pattern of the target compound places it within the aryl sulfonyl sub-series for which sub-micromolar activity has been documented for structurally proximate examples. No direct IC50 measurement for CAS 2034490-50-9 was located in the public domain.
| Evidence Dimension | GlyT1 inhibitory activity (class-level scaffold validation) |
|---|---|
| Target Compound Data | No direct IC50 data available for CAS 2034490-50-9; scaffold validated as GlyT1-active in patent family |
| Comparator Or Baseline | Exemplified aryl sulfonyl azetidine–piperidine analogs in US20080090796: IC50 range <100 nM to >10 µM |
| Quantified Difference | Cannot be calculated; target compound belongs to the aryl sulfonyl sub-series with demonstrated sub-µM potential; magnitude of difference from any specific comparator is unquantified |
| Conditions | GlyT1 functional inhibition assay; recombinant human GlyT1 expressed in cell lines; patent Example compounds (US20080090796 A1) |
Why This Matters
Procurement of this specific compound enables exploration of the 3,4-difluorophenyl sulfonyl substitution within a patent-validated GlyT1 pharmacophore, a variable for which the patent teaches potency tuning, whereas analogs with different aryl sulfonyl groups (e.g., 2-chlorophenyl, 5-chloro-2-methoxyphenyl) map to different potency and selectivity space.
- [1] Blackaby, W. P., et al. Piperidine and Azetidine Derivatives as GlyT1 Inhibitors. US Patent US20080090796 A1, published April 17, 2008. View Source
